METHYL 2-({2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
METHYL 2-({2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrazolopyridine core, a cyclopropyl group, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative.
Introduction of the cyclopropyl and trifluoromethyl groups: These groups can be introduced through selective alkylation and trifluoromethylation reactions.
Acetylation and thiophene carboxylation: The final steps involve acetylation of the amino group and esterification with a thiophene carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl and cyclopropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
METHYL 2-({2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anti-cancer, and anti-viral properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes like DNA replication and protein synthesis.
Comparison with Similar Compounds
METHYL 2-({2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds share the pyrazolopyridine core and may have similar biological activities.
Cyclopropyl-containing compounds: These compounds include the cyclopropyl group, which can influence their chemical reactivity and biological properties.
Trifluoromethyl-containing compounds: The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties that are not found in other compounds.
Properties
IUPAC Name |
methyl 2-[[2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetyl]amino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O3S/c1-9-6-12(19(29)30-3)18(31-9)25-15(28)8-27-17-16(10(2)26-27)13(20(21,22)23)7-14(24-17)11-4-5-11/h6-7,11H,4-5,8H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOGNWFTJTIIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CN2C3=C(C(=N2)C)C(=CC(=N3)C4CC4)C(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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